4-Chloro-2-methylthiopyrimidine is a heterocyclic compound characterized by its pyrimidine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position. Its molecular formula is and it has a molar mass of approximately 162.62 g/mol. The compound is recognized for its role in various
Research indicates that 4-chloro-2-methylthiopyrimidine exhibits notable biological activities. It has been utilized in the synthesis of biologically active compounds, including marine alkaloids like variolin B . Additionally, studies suggest potential antifungal and antimicrobial properties, although specific mechanisms of action require further investigation.
Several synthesis methods for 4-chloro-2-methylthiopyrimidine have been documented:
4-Chloro-2-methylthiopyrimidine is primarily used in:
Studies on the interactions involving 4-chloro-2-methylthiopyrimidine have primarily focused on its reactivity with nucleophiles and electrophiles. Its ability to undergo substitution reactions makes it a valuable compound for exploring reaction mechanisms in organic chemistry. Additionally, investigations into its biological interactions are ongoing to elucidate its potential therapeutic applications.
Several compounds share structural similarities with 4-chloro-2-methylthiopyrimidine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methylthiopyrimidine | Pyrimidine with methylthio group | Lacks chlorine substitution at position 4 |
4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine | Similar structure with ethoxy group | Different substituent leading to varied reactivity |
4-Methylthio-2-pyrimidinamine | Pyrimidine with amine group | Contains an amine instead of a chloro group |
These compounds differ mainly in their substituents at various positions on the pyrimidine ring, which significantly affects their chemical reactivity and biological activity.
Corrosive